![molecular formula C36H44N4O6S2 B2500962 4-(dipropylsulfamoyl)-N-{5-[4-(dipropylsulfamoyl)benzamido]naphthalen-1-yl}benzamide CAS No. 364052-54-0](/img/structure/B2500962.png)
4-(dipropylsulfamoyl)-N-{5-[4-(dipropylsulfamoyl)benzamido]naphthalen-1-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dipropylsulfamoyl)-N-{5-[4-(dipropylsulfamoyl)benzamido]naphthalen-1-yl}benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including sulfamoyl and benzamido groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
The synthesis of 4-(dipropylsulfamoyl)-N-{5-[4-(dipropylsulfamoyl)benzamido]naphthalen-1-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfamoyl group: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfamoyl group.
Coupling reactions: The benzamido and naphthalenyl groups are introduced through coupling reactions, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and pH levels.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
4-(dipropylsulfamoyl)-N-{5-[4-(dipropylsulfamoyl)benzamido]naphthalen-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfamoyl group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-(dipropylsulfamoyl)-N-{5-[4-(dipropylsulfamoyl)benzamido]naphthalen-1-yl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(dipropylsulfamoyl)-N-{5-[4-(dipropylsulfamoyl)benzamido]naphthalen-1-yl}benzamide involves its interaction with specific molecular targets. The sulfamoyl and benzamido groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 4-(dipropylsulfamoyl)-N-{5-[4-(dipropylsulfamoyl)benzamido]naphthalen-1-yl}benzamide include:
- 4-(N,N-dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide
- 4-(Dipropylsulfamoyl)benzamide
- 4-(Dipropylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
These compounds share similar structural features but differ in specific functional groups or substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties.
Propiedades
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-[[4-(dipropylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O6S2/c1-5-23-39(24-6-2)47(43,44)29-19-15-27(16-20-29)35(41)37-33-13-9-12-32-31(33)11-10-14-34(32)38-36(42)28-17-21-30(22-18-28)48(45,46)40(25-7-3)26-8-4/h9-22H,5-8,23-26H2,1-4H3,(H,37,41)(H,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBNWFWJHBBKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
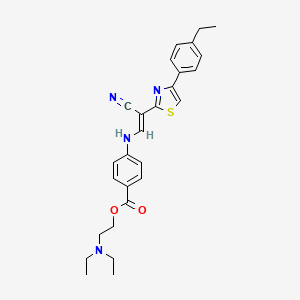
![4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2500881.png)
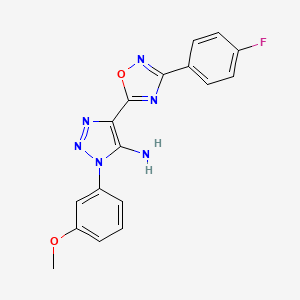
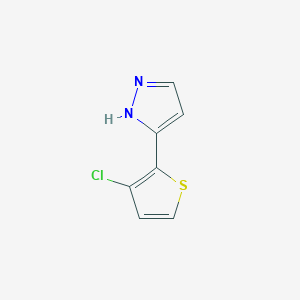
![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)
![2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one](/img/structure/B2500887.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2500888.png)
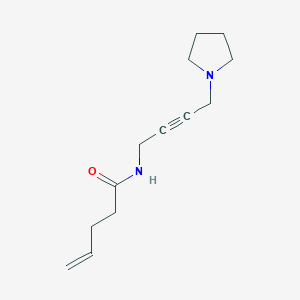
![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2500895.png)
![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)
![ethyl 3-(4-methoxyphenyl)-4-oxo-5-[3-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2500898.png)
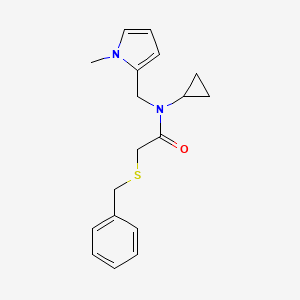
![3-[1-(furan-3-yl)propan-2-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2500901.png)

